molecular formula C7H15NO B12989908 (2,3-Dimethyltetrahydrofuran-3-yl)methanamine

(2,3-Dimethyltetrahydrofuran-3-yl)methanamine

Cat. No.: B12989908
M. Wt: 129.20 g/mol
InChI Key: LRHPXWDSEULHQQ-UHFFFAOYSA-N
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Description

(2,3-Dimethyltetrahydrofuran-3-yl)methanamine is an organic compound with the molecular formula C7H15NO. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The compound features a methanamine group attached to the 3-position of the tetrahydrofuran ring, with two methyl groups at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethyltetrahydrofuran-3-yl)methanamine typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The starting material, such as 2,3-dimethylbutadiene, undergoes a cyclization reaction to form the tetrahydrofuran ring.

    Introduction of the Methanamine Group: The tetrahydrofuran derivative is then subjected to a nucleophilic substitution reaction with a suitable amine source, such as methanamine, under controlled conditions to introduce the methanamine group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the hydrogenation of precursor compounds.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethyltetrahydrofuran-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methanamine position.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Oxides, ketones, or carboxylic acids.

    Reduction Products: Alcohols or secondary amines.

    Substitution Products: Various substituted amines or amides.

Scientific Research Applications

(2,3-Dimethyltetrahydrofuran-3-yl)methanamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Dimethyltetrahydrofuran-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2,2-Dimethyltetrahydrofuran-3-yl)methanamine: A closely related compound with similar structural features but different substitution patterns.

    Tetrahydrofurfurylamine: Another derivative of tetrahydrofuran with a methanamine group, but without the additional methyl groups.

Uniqueness

(2,3-Dimethyltetrahydrofuran-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

(2,3-Dimethyltetrahydrofuran-3-yl)methanamine is a compound derived from tetrahydrofuran, which has garnered attention in various fields of research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a tetrahydrofuran ring with two methyl groups at the 2 and 3 positions and a methanamine group attached at the 3 position. This unique structure influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as a ligand, binding to receptors or enzymes and modulating their activity. The specific pathways involved can vary based on the context of use:

  • Receptor Interaction : The compound may bind to neurotransmitter receptors, potentially influencing neurological functions.
  • Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.

Biological Activity Data

Research has indicated that this compound exhibits several biological activities:

Activity Description References
AntimicrobialExhibits inhibitory effects against various bacteria.
NeuroprotectivePotential protective effects on neuronal cells.
Enzyme InhibitionInhibits acetylcholinesterase activity.
CytotoxicityShows cytotoxic effects in certain cancer cell lines.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.

Case Study 2: Neuroprotective Effects

In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This effect was linked to its ability to modulate intracellular signaling pathways associated with cell survival.

Case Study 3: Enzyme Inhibition

Research focused on the inhibition of acetylcholinesterase by this compound showed promising results. Molecular docking studies revealed favorable binding interactions with the active site of the enzyme, indicating potential therapeutic applications in treating neurodegenerative diseases.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves cyclization reactions followed by nucleophilic substitution to introduce the methanamine group. The compound can undergo various chemical reactions:

  • Oxidation : Can form oxides or other oxygen-containing derivatives.
  • Reduction : Can be reduced to corresponding alcohols or amines.
  • Substitution : Capable of undergoing nucleophilic substitutions to yield various derivatives.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(2,3-dimethyloxolan-3-yl)methanamine

InChI

InChI=1S/C7H15NO/c1-6-7(2,5-8)3-4-9-6/h6H,3-5,8H2,1-2H3

InChI Key

LRHPXWDSEULHQQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)(C)CN

Origin of Product

United States

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